molecular formula C12H19Cl2N3O B2603503 N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride CAS No. 1286273-64-0

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride

Cat. No.: B2603503
CAS No.: 1286273-64-0
M. Wt: 292.2
InChI Key: SMLIROGTUPCMLA-SOBFFWEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with isonicotinoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-aminocyclohexyl)pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h5-8,10-11H,1-4,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLIROGTUPCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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